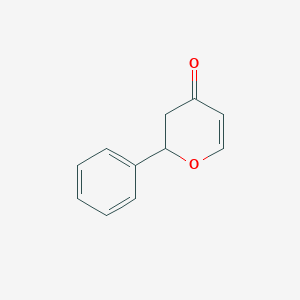

2-苯基-2H-吡喃-4(3H)-酮

货号 B2806008

CAS 编号:

40989-96-6

分子量: 174.199

InChI 键: QMGYTHOMODNQTR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure for “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Chemical Reactions Analysis

Information on the specific chemical reactions involving “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .科学研究应用

反应和合成

- 化学反应:6-苯基-2H-吡喃-2-酮,一种相关化合物,在特定条件下会发生硝化和开环反应,从而产生各种衍生物,如 3-硝基-6-苯基-2H-吡喃-2-酮和 4-苯甲酰巴豆酸酯 (Zakharkin & Sorokina, 1965)。

- 微波介导合成:另一种衍生物,3,4,4a,11a-四氢-5-苯基-2H-茚并[1,2-b]吡喃并[3,2-e]吡喃-6(5H)-酮,在微波条件下合成,表明具有高效合成方法的潜力 (Sharma et al., 2007)。

结构和分子分析

- 晶体结构分析:研究了 2,2-二甲基-4-氧代-6-苯基-3,4-二氢-2H-吡喃-5-羧酸乙酯的晶体结构,揭示了分子相互作用和构象的见解 (Sharmila et al., 2016)。

- 分子结构:已经表征了各种化合物,例如 5-氨基-7-(4-溴苯基)-3,7-二氢-2H-噻吩并[3,2-b]吡喃-6-腈 1,1-二氧化物,以了解它们的分子和晶体结构 (Yu et al., 2010)。

应用

- 抗菌性能:2H-吡喃-3(6H)-酮的衍生物,包括苯硫基和苯磺酰基取代基,对革兰氏阳性菌表现出显着的活性 (Georgiadis et al., 1992)。

- 防腐性能:吡喃-2-酮衍生物已显示出作为酸性介质中低碳钢的缓蚀剂的潜力,这是一个具有重大工业意义的应用 (El Hattak et al., 2021)。

光致变色和氧化还原性质

- 光致变色化合物研究:合成了一种新型光致变色化合物 3, 3-(2, 4-二甲氧基苯基)-3H-萘并[2, 1-b]吡喃,提供了关于分子自组装和光致变色潜在应用的见解 (Tan et al., 2005)。

作用机制

安全和危害

属性

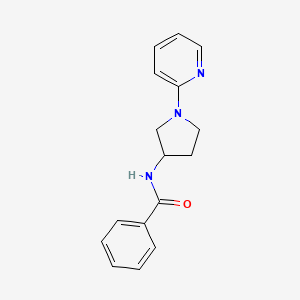

IUPAC Name |

2-phenyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYTHOMODNQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2H-pyran-4(3H)-one | |

Synthesis routes and methods

Procedure details

To a round flask of 5 ml having a magnet stirrer put therein, 19.1 mg (0.01 mmol) of the catalyst (tetrahydrate) obtained in Example 8 and 1 ml of dichloromethane were added for dissolution, then benzaldehyde (10 μl, 0.1 mmol) and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (purity: 90%, 30.0 μl, 0.150 mmol) were added thereto, and the reaction was carried out at room temperature for 24 hours. After the reaction had been completed, two drops of trifluoroacetic acid was added by a microsyringe, three drops of pyridine was added by a microsyringe, and 1 ml of water was added. Successively, extraction with dichloromethane, drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1) were carried out to obtain 16.1 mg of the desired compound (R)-2-phenyl-2,3-dihydro-4H-pyran-4-one. As a result of analysis, the yield was 93% and the optical purity was 19% (R).

[Compound]

Name

catalyst

Quantity

19.1 mg

Type

catalyst

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)